molecular formula C9H7BrFNO B14801822 7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine

7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine

Cat. No.: B14801822
M. Wt: 244.06 g/mol
InChI Key: PEWOMGHBSLGEEM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves the construction of benzofuran rings through free radical cyclization cascades, which is an excellent method for synthesizing complex polycyclic benzofuran compounds .

Chemical Reactions Analysis

7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial effects .

Comparison with Similar Compounds

7-Bromo-5-fluoro-2-methyl-benzofuran-4-ylamine can be compared with other similar benzofuran derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

7-bromo-5-fluoro-2-methyl-1-benzofuran-4-amine

InChI

InChI=1S/C9H7BrFNO/c1-4-2-5-8(12)7(11)3-6(10)9(5)13-4/h2-3H,12H2,1H3

InChI Key

PEWOMGHBSLGEEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=C2O1)Br)F)N

Origin of Product

United States

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